molecular formula C23H28N4O3 B10873842 2-benzamido-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide

2-benzamido-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide

Cat. No.: B10873842
M. Wt: 408.5 g/mol
InChI Key: XVXLXOGNFXXFSV-UHFFFAOYSA-N
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Description

2-(BENZOYLAMINO)-N~1~-{1-[(4-METHYLPIPERAZINO)CARBONYL]PROPYL}BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzoylamino and methylpiperazino groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZOYLAMINO)-N~1~-{1-[(4-METHYLPIPERAZINO)CARBONYL]PROPYL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is noted for being green, rapid, mild, and highly efficient.

Industrial Production Methods

For industrial production, the synthesis may be optimized to use more accessible and cost-effective starting materials. For instance, the Schotten–Bauman acylation method can be employed, which eliminates environmentally hazardous solvents like benzene and uses less toxic alternatives such as DMSO .

Chemical Reactions Analysis

Types of Reactions

2-(BENZOYLAMINO)-N~1~-{1-[(4-METHYLPIPERAZINO)CARBONYL]PROPYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium organotrifluoroborate salts for Suzuki–Miyaura couplings, and various bases and acids for other transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(BENZOYLAMINO)-N~1~-{1-[(4-METHYLPIPERAZINO)CARBONYL]PROPYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(BENZOYLAMINO)-N~1~-{1-[(4-METHYLPIPERAZINO)CARBONYL]PROPYL}BENZAMIDE exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anxiolytic activity may be mediated through modulation of neurotransmitter systems in the central nervous system. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and piperazine-containing molecules. Examples are:

Uniqueness

What sets 2-(BENZOYLAMINO)-N~1~-{1-[(4-METHYLPIPERAZINO)CARBONYL]PROPYL}BENZAMIDE apart is its unique combination of benzoylamino and methylpiperazino groups, which confer distinct chemical and biological properties. Its synthesis methods are also optimized for environmental and economic efficiency, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

2-benzamido-N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C23H28N4O3/c1-3-19(23(30)27-15-13-26(2)14-16-27)24-22(29)18-11-7-8-12-20(18)25-21(28)17-9-5-4-6-10-17/h4-12,19H,3,13-16H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

XVXLXOGNFXXFSV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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